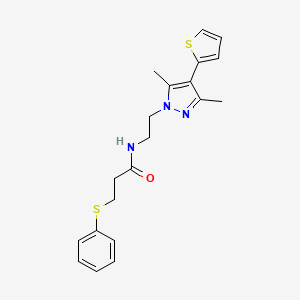

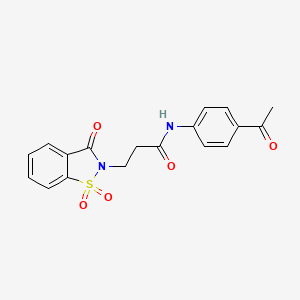

![molecular formula C17H12ClNO3S B3015819 2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one CAS No. 2034416-66-3](/img/structure/B3015819.png)

2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one” is a complex organic molecule. It is related to the class of thienopyridines . Thienopyridines are a class of compounds that have been found to have various biological activities, including antiplatelet, antiallergic, anti-atherosclerotic, antitumor, anticancer, anti-inflammatory, antimicrobial, antimyocardial infarction, and antithrombotic effects .

Molecular Structure Analysis

The molecular structure of this compound is complex, as it includes a thienopyridine core, which is a heterocyclic compound containing sulfur and nitrogen. The compound also contains a carbonyl group attached to the thienopyridine ring . Further analysis would require more specific information or computational chemistry tools.Applications De Recherche Scientifique

Synthesis Techniques

Synthesis of Tetrahydrothieno[3,2-c]pyridin-2(4H)-one : This compound is a key intermediate in the synthesis of new antithrombotic drugs, using alkylation, oxidation, and deprotection reactions starting from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (Pan Xian-hua, 2011).

Efficient Synthesis via Modified Pictet-Spengler Reaction : A synthesis method involving trifluoroacetic acid-catalyzed cyclization of formyliminium ion, producing various substituent tetrahydrothieno[3,2-c]pyridines (M. Kitabatake, Akinobu Hashimoto, T. Saitoh, 2010).

Structural and Chemical Analysis

Construction of Novel Heterocyclic Systems : Utilization of a similar compound for creating diverse heterocyclic systems linked to furo[3,2-g]chromene, showing antimicrobial and anticancer activities (M. Ibrahim, et al., 2022).

Acid-Catalysed Cyclization Studies : Research on the reactions of similar compounds in trifluoroacetic acid, leading to the formation of tetrahydrothieno[3,2-c]pyridines (C. Schneider, K. Pook, 1986).

Domino Reactions for Novel Synthesis : Examination of domino reactions with activated alkynes to yield tetrahydrothieno[2,3-d]azocines (L. G. Voskressensky, et al., 2014).

Applications in Material Science

Corrosion Inhibition Studies : Investigation of chromenopyridin derivatives as environmentally benign corrosion inhibitors for steel in hydrochloric acid (K. R. Ansari, M. Quraishi, Ambrish Singh, 2017).

Crystal Structure Analysis : Structural analysis of a similar compound, 6,7-dichloro-4-oxo-4H-chromene-3-carbaldehyde, revealing insights into molecular interactions and arrangement (Y. Ishikawa, 2015).

Nanocatalyst in Chemical Synthesis : Utilization of a related compound in the synthesis of diverse and densely functionalized 2-amino-4H-chromene derivatives, highlighting the role as a promising nanocatalyst (Esmayeel Abbaspour-Gilandeh, et al., 2016).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is platelets . It acts as a platelet aggregation inhibitor , which means it prevents platelets in the blood from clumping together .

Mode of Action

The compound interacts with its targets by inhibiting the aggregation of platelets induced by various agents such as adenosine diphosphate and thrombin . This interaction results in a significant decrease in the ability of platelets to form clots .

Biochemical Pathways

The compound affects the blood coagulation pathway by inhibiting platelet aggregation . This can lead to downstream effects such as a decrease in the formation of blood clots, which can help prevent conditions like thrombosis and stroke .

Result of Action

The result of the compound’s action is a significant decrease in pulmonary metastasis induced by the injection of certain types of cells . This suggests that the compound could potentially be used as a therapeutic agent for conditions related to blood clotting and metastasis .

Propriétés

IUPAC Name |

2-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3S/c18-16-7-10-9-19(6-5-15(10)23-16)17(21)14-8-12(20)11-3-1-2-4-13(11)22-14/h1-4,7-8H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXBXCYFXPXVMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

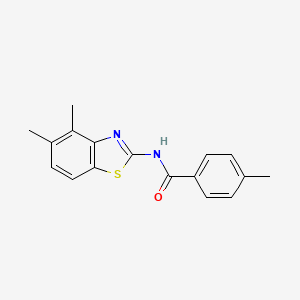

![2-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B3015741.png)

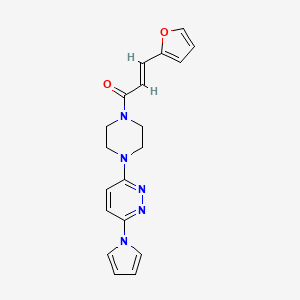

![ethyl 4-(2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B3015746.png)

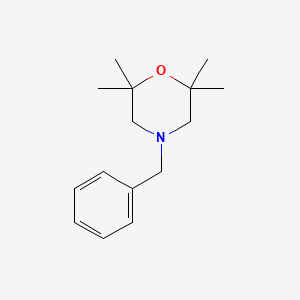

![2-methyl-5-oxo-N-(thiophen-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3015747.png)

![2-[3-(4-Chloro-5-methyl-3-nitropyrazolyl)adamantanyl]acetic acid](/img/structure/B3015749.png)

![2-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3015750.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B3015751.png)

![N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B3015753.png)

![tert-Butyl [4-(pyridin-2-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3015755.png)

![ethyl 3-cyano-2-(1-isopropyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3015759.png)